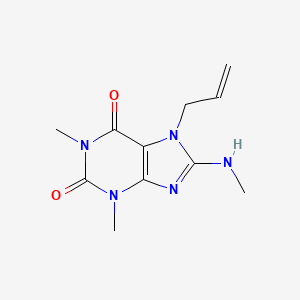
1,3-Dimethyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the condensation of 3-formylchromones and 6-amino-5-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-dione has been used to synthesize chromone based hybrids containing additional pharmacophores – xanthine and sterically hindered phenol fragments .Wissenschaftliche Forschungsanwendungen
Synthesis and Cytotoxic Activity
A study by Deady et al. (2003) examined carboxamide derivatives of benzo[b][1,6]naphthyridines, which involved a compound structurally similar to 1,3-Dimethyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione. These compounds displayed potent cytotoxic properties against various cancer cell lines, suggesting potential applications in cancer research and therapy (Deady et al., 2003).
Microwave-Assisted Condensation Reactions
Al‐Zaydi and Borik (2007) investigated microwave-assisted condensation reactions involving compounds similar to 1,3-Dimethyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione. These reactions are significant in synthesizing various chemical structures, indicating the compound's utility in organic synthesis and chemical research (Al‐Zaydi & Borik, 2007).
Antimicrobial Applications
Shukla et al. (2019) synthesized compounds structurally related to 1,3-Dimethyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione, demonstrating significant in vitro antibacterial activity. This points towards the potential use of such compounds in developing new antimicrobial agents (Shukla et al., 2019).
Novel Multicomponent Synthesis
Rahmani et al. (2018) reported an efficient synthesis of pyrimidine derivatives using a method that could be applicable to the synthesis of 1,3-Dimethyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione. This study highlights the compound's relevance in facilitating novel synthetic pathways in chemistry (Rahmani et al., 2018).
Eigenschaften
IUPAC Name |
1,3-dimethyl-8-(methylamino)-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-5-6-16-7-8(13-10(16)12-2)14(3)11(18)15(4)9(7)17/h5H,1,6H2,2-4H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYCRDMWSOWOCDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(N1CC=C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dimethyl-8-(methylamino)-7-prop-2-enyl-1,3,7-trihydropurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

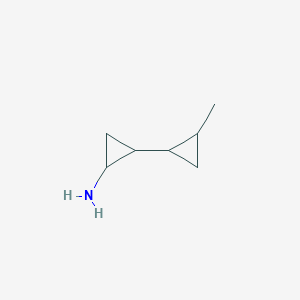
![1-[2-cyano-3-(3-methyl-1H-imidazol-3-ium-1-yl)phenyl]-3-methyl-1H-imidazol-3-ium diiodide](/img/structure/B2646812.png)
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-3-(3-chlorophenyl)propanamide](/img/structure/B2646813.png)
![3-(2-Chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2646815.png)
![3-(5-{[(4-fluorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2646817.png)
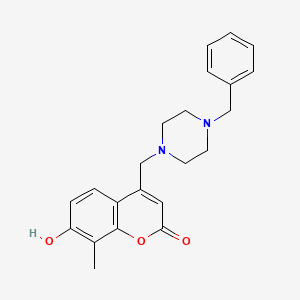
![2-[(3-methyl-1H-pyrazol-1-yl)methyl]quinoline-4-carboxylic acid](/img/structure/B2646819.png)
![1-(4-Phenylpiperazin-1-yl)-2-[4-(propan-2-yl)phenoxy]ethanone](/img/structure/B2646820.png)
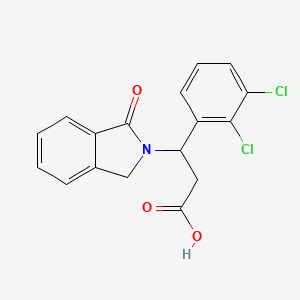
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(4-methylphenyl)-1H-pyrrole-2-sulfonamide](/img/structure/B2646827.png)
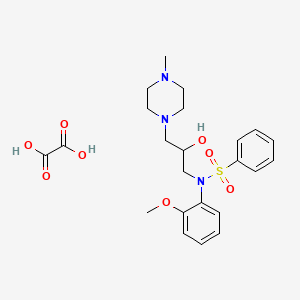
![[2-[(2-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-phenylmethanone](/img/structure/B2646831.png)
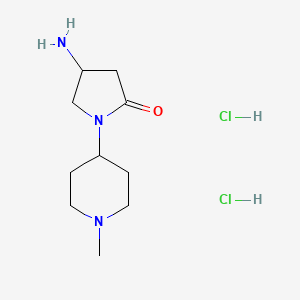
![3,3,4,4-Tetramethyl-1-({4-[(oxolan-2-yl)methoxy]piperidin-1-yl}methyl)azetidin-2-one](/img/structure/B2646833.png)